Indigoferabietone

Descripción

Significance of Diterpenoids in Chemical Biology and Natural Product Research

Diterpenoids, a class of chemical compounds composed of four isoprene (B109036) units, represent a significant area of study in chemical biology and natural product research. These compounds, which include the abietane (B96969) diterpenoids, are secondary metabolites found in a variety of plant species and microorganisms. researchgate.net Their importance stems from their vast structural diversity and a wide range of potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov The exploration of diterpenoids has led to the discovery of novel chemical scaffolds that serve as inspiration for the development of new therapeutic agents. rsc.org

Abietane-type diterpenoids, characterized by a tricyclic carbon framework, are a prominent subset found in numerous plant families. researchgate.netwikipedia.org These compounds have garnered considerable attention from the medicinal and pharmacological communities due to their interesting biological activities. rsc.org Research into abietane diterpenoids contributes to a deeper understanding of plant biochemistry and the ecological roles of these compounds, such as defense against herbivores and pathogens. wikipedia.org

Overview of the Indigofera Genus as a Source of Bioactive Metabolites

The genus Indigofera is the third largest in the Fabaceae family, comprising approximately 750 species distributed worldwide. nih.gov This genus is a rich source of a diverse array of bioactive secondary metabolites, including flavonoids, terpenoids, steroids, and alkaloids. acgpubs.orgnih.gov Phytochemical investigations of various Indigofera species have led to the isolation of numerous compounds with a wide spectrum of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects. acgpubs.orgmedscidiscovery.com

Species within this genus have a long history of use in traditional medicine. medscidiscovery.comajol.info For instance, Indigofera tinctoria has been used for its anti-inflammatory and hepatoprotective properties, while other species have been employed to treat a range of ailments from skin disorders to gastrointestinal issues. ajol.infoscispace.com The demonstrated bioactivities of extracts and isolated compounds from the Indigofera genus underscore its potential as a valuable resource for the discovery of novel natural products. acgpubs.org

Historical Perspective of Indigoferabietone Discovery and Initial Characterization

This compound is a novel abietane diterpenoid that was first isolated from the stems of Indigofera longeracemosa. nih.govresearchgate.net Its discovery was the result of phytochemical investigations aimed at identifying the bioactive constituents of this plant species. academicjournals.orgresearchjournal.co.in The initial characterization of this compound involved the use of spectral techniques to elucidate its chemical structure. nih.govresearchgate.net

Subsequent to its isolation, preliminary in vitro studies revealed that this compound possesses significant biological activity. nih.govresearchgate.net These initial findings highlighted its potential as an antituberculous and antibacterial agent, showing inhibitory activity against Mycobacterium tuberculosis and various bacterial strains. nih.govseq.esnih.gov

Rationale for Comprehensive Investigation of this compound's Biological and Chemical Profile

The initial discovery and promising biological activities of this compound provided a strong rationale for a more comprehensive investigation into its chemical and biological profile. The novel structure of this abietane diterpenoid presents an opportunity to explore structure-activity relationships, which could guide the synthesis of new derivatives with enhanced or more specific activities. rsc.org

Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, the significant antituberculous and antibacterial properties of this compound make it a compound of particular interest. seq.esscialert.net A thorough investigation is warranted to fully understand its mechanism of action, spectrum of activity, and potential for further development. The study of unique natural products like this compound is crucial for advancing the fields of medicinal chemistry and drug discovery. nih.gov

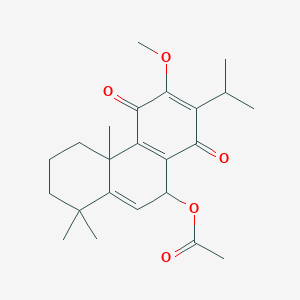

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H30O5 |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

(6-methoxy-1,1,4a-trimethyl-5,8-dioxo-7-propan-2-yl-2,3,4,9-tetrahydrophenanthren-9-yl) acetate |

InChI |

InChI=1S/C23H30O5/c1-12(2)16-19(25)17-14(28-13(3)24)11-15-22(4,5)9-8-10-23(15,6)18(17)20(26)21(16)27-7/h11-12,14H,8-10H2,1-7H3 |

Clave InChI |

KRHKKRFFQDNBIN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC |

SMILES canónico |

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC |

Sinónimos |

indigofer-abietone indigoferabietone |

Origen del producto |

United States |

Advanced Methodologies for Isolation and Stereochemical Elucidation of Indigoferabietone

Chromatographic Techniques for High-Purity Isolation from Complex Plant Extracts

The initial step in studying Indigoferabietone involves its extraction and purification from a crude plant extract, which contains a multitude of other secondary metabolites. edubirdie.com Modern chromatographic techniques are indispensable for achieving the high degree of purity required for spectroscopic analysis and bioassays. e3s-conferences.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products due to its high resolution and efficiency. oxfordindices.com It utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. wikipedia.orgshimadzu.com The separation is based on the varying affinities of compounds in the mixture for these two phases. libretexts.org

For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). wikipedia.org Compounds are separated based on their polarity, with less polar compounds eluting faster.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. libretexts.org It uses a non-polar stationary phase (e.g., silica gel chemically modified with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). In RP-HPLC, non-polar compounds like this compound are retained longer on the column.

The selection of the specific HPLC strategy, including the column chemistry, mobile phase composition, and gradient, is optimized to achieve the best separation from other co-occurring phytochemicals in the plant extract. oxfordindices.com

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. researchgate.netmdpi.com This eliminates complications such as the irreversible adsorption of the sample onto the stationary phase, which can lead to sample loss and peak tailing. mdpi.comufrj.br CCC utilizes a biphasic liquid system where one liquid serves as the stationary phase, held in place by centrifugal force, while the other immiscible liquid acts as the mobile phase. researchgate.netufrj.br

High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, is particularly effective for the preparative-scale separation and purification of bioactive natural products from complex mixtures. mdpi.comglobalresearchonline.net The process involves:

Solvent System Selection: A suitable biphasic solvent system (e.g., hexane-ethyl acetate-methanol-water) is chosen based on the partition coefficient (K) of this compound. The ideal K value ensures effective partitioning and resolution.

Separation: The crude or semi-purified extract is dissolved in the solvent mixture and introduced into the CCC coil. As the mobile phase flows through the liquid stationary phase, compounds are separated based on their differential partitioning between the two liquid phases. mdpi.com

Fraction Collection: Fractions are collected as they elute from the column and are analyzed (e.g., by TLC or HPLC) to identify those containing high-purity this compound.

The key advantage of CCC is its ability to handle large sample loads with high recovery, making it an excellent technique for obtaining the substantial quantities of pure compound needed for thorough structural elucidation. ufrj.br

High-Performance Liquid Chromatography (HPLC) Strategies for Separation

Spectroscopic and Diffraction Methods for Definitive Stereostructural Assignment

Once a pure sample of this compound is obtained, its molecular structure and absolute stereochemistry are determined using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules, including their relative stereochemistry. leibniz-fmp.denumberanalytics.comqd-latam.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, the placement of functional groups, and the spatial arrangement of atoms. numberanalytics.com

For this compound, a combination of 1D and 2D NMR experiments is used:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). The chemical shifts in ¹³C NMR are highly sensitive to the stereochemistry at chiral centers. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the complete carbon framework.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies protons that are close in space, providing critical data to determine the relative configuration and preferred conformation of the molecule. wordpress.com

The following table summarizes the reported ¹³C NMR spectral data for this compound, which is essential for its structural confirmation.

| Carbon Position | Chemical Shift (δC) in ppm |

| 1 | 37.0 |

| 2 | 19.3 |

| 3 | 41.5 |

| 4 | 33.4 |

| 5 | 49.9 |

| 6 | 21.6 |

| 7 | 34.6 |

| 8 | 134.1 |

| 9 | 148.2 |

| 10 | 38.0 |

| 11 | 124.2 |

| 12 | 183.3 |

| 13 | 153.1 |

| 14 | 146.0 |

| 15 | 26.5 |

| 16 | 21.3 |

| 17 | 21.3 |

| 18 | 33.4 |

| 19 | 21.6 |

| 20 | 18.5 |

| 21 (12-OCH₃) | 60.1 |

Table based on reported data for abietane (B96969) diterpenoids of this type.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight and elemental composition of a compound. neu.edu.tr Advanced techniques like High-Resolution Mass Spectrometry (HRMS), often using ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) sources, provide highly accurate mass measurements. This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimental mass with calculated values.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart into smaller, stable fragment ions. neu.edu.tr The masses of these fragments provide clues that help to confirm the abietane diterpenoid core structure and the positions of various substituents. The development of advanced MS platforms has significantly enhanced the ability to analyze complex molecules from biological sources. ibet.ptnih.gov

While NMR can define the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods. rsc.org These techniques rely on the interaction of chiral molecules with polarized light. mdpi.com

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-handed circularly polarized light by a molecule as a function of wavelength. rsc.org The resulting spectrum is highly sensitive to the absolute configuration of the stereogenic centers, particularly those near a chromophore (a light-absorbing group). researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. univ-amu.fr ECD and ORD are related phenomena and can provide complementary information. rsc.org

The standard method for assigning the absolute configuration involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra generated through quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.net By calculating the predicted ECD spectra for all possible absolute configurations, the one that matches the experimental spectrum allows for the unambiguous assignment of the true stereostructure. nih.gov In complex cases, combining multiple chiroptical techniques can provide a more reliable assignment. researchgate.net Three-dimensional electron diffraction is also an emerging and powerful tool for determining the absolute structure from nanocrystals. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

Based on a thorough review of the available scientific literature, X-ray crystallography has not been reported as a method used for the solid-state structure elucidation of this compound or its identical counterpart, 12-methyl-5-dehydroacetylhorminone (B1199578). The structural determination for this compound has been exclusively based on the spectroscopic methodologies detailed in the preceding section. Therefore, no crystallographic data is available for this compound.

Biosynthetic Pathways and Genetic Insights into Indigoferabietone Production

General Principles of Diterpenoid Biosynthesis in Plants

Diterpenoids are a large and structurally diverse class of natural products derived from a common C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net The biosynthesis of these compounds in plants is a modular process. researchgate.netcjnmcpu.com

Precursor Synthesis: The journey begins with the synthesis of two five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). jmb.or.krmdpi.com Plants utilize two distinct pathways for this: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.commdpi.comfrontiersin.org

Chain Elongation: Isoprenyl diphosphate synthases then catalyze the sequential condensation of these C5 units to form longer-chain precursors. For diterpenoids, three molecules of IPP are added to one molecule of DMAPP to create the C20 molecule, GGPP. jmb.or.krmdpi.com This step is generally considered to occur in the plastids where the MEP pathway provides the necessary C5 units. jmb.or.krnih.gov

Scaffold Formation: The linear GGPP molecule is then transformed into various cyclic structures by enzymes called diterpene synthases (diTPSs). researchgate.netresearchgate.net This cyclization is a critical step that establishes the foundational carbon skeleton of the specific diterpenoid family, such as the abietane (B96969) skeleton.

Scaffold Modification: Following cyclization, the basic diterpene skeleton undergoes a series of modifications, primarily oxidative reactions catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). researchgate.netcjnmcpu.com These tailoring enzymes introduce functional groups (like hydroxyls, carbonyls, or carboxyls) and can induce rearrangements, leading to the vast diversity of diterpenoids found in nature. msu.edunih.gov

Proposed Mevalonate and Methylerythritol Phosphate Pathways Leading to the Abietane Skeleton

While both the MVA and MEP pathways produce the universal C5 precursors IPP and DMAPP, the biosynthesis of plastidial diterpenoids, including the abietane family, predominantly relies on the MEP pathway. mdpi.comnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). mdpi.comfrontiersin.org Through a series of seven enzymatic steps, this pathway yields both IPP and DMAPP. Key enzymes in this pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). mdpi.com The GGPP used for abietane synthesis is assembled in the plastids from these MEP-derived precursors.

The Mevalonate (MVA) Pathway: This pathway operates in the cytoplasm and starts with the condensation of three molecules of acetyl-CoA. mdpi.comhebmu.edu.cn A key rate-limiting enzyme in this pathway is HMG-CoA reductase (HMGR). mdpi.com While the MVA pathway is the primary source for cytosolic terpenoids like sesquiterpenes and triterpenes, there is evidence of metabolic crosstalk between the MVA and MEP pathways, though the transport of intermediates between compartments is limited. frontiersin.org

The formation of the characteristic tricyclic abietane skeleton from the linear GGPP precursor is a multi-step enzymatic process initiated by diTPSs. It typically involves an initial cyclization to form an intermediate, followed by further rearrangements to yield the final abietane ring system. mdpi.comfrontiersin.org

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Intermediates or Enzymes

Chemoenzymatic synthesis combines the efficiency of traditional chemical synthesis with the high selectivity of biocatalysis. mdpi.comnih.gov This hybrid approach can overcome challenges in purely chemical or biological synthesis routes. worktribe.com

The application of this strategy for producing Indigoferabietone could involve several scenarios:

Enzymatic transformation of synthetic precursors: A complex biosynthetic intermediate, such as the abietane hydrocarbon skeleton, could be produced efficiently through chemical synthesis. This synthetic precursor could then be fed to engineered microbes or purified enzymes that express the specific Cytochrome P450s required for the final, selective oxidative steps to produce this compound. nih.govnih.gov This leverages the enzyme's ability to perform reactions at specific positions on the molecule, which is often difficult to achieve with chemical reagents. nih.gov

One-pot sequential reactions: A one-pot process could be designed where a chemical reaction creates a substrate that is then immediately acted upon by an enzyme in the same reaction vessel. researchgate.net This approach improves efficiency and reduces waste by eliminating the need for intermediate purification steps.

By utilizing the specific biosynthetic enzymes discovered through genomic and proteomic studies, chemoenzymatic strategies offer a promising avenue for the sustainable and scalable production of complex natural products like this compound. mdpi.comvapourtec.com

Chemical Synthesis and Derivatization Strategies for Indigoferabietone and Analogues

Retrosynthetic Analysis of the Indigoferabietone Carbon Skeleton

A retrosynthetic analysis of the 12-methyl-5-dehydroacetylhorminone (B1199578) carbon skeleton reveals key disconnections that would be central to any synthetic endeavor. The abietane (B96969) core, a tricyclic system, is the principal challenge. A plausible retrosynthetic approach would involve disconnecting the substituents on the aromatic C-ring to simplify the target to a more fundamental abietane structure.

Further disconnection of the tricyclic core itself could proceed via several established strategies for constructing polycyclic systems. One common approach involves an intramolecular Diels-Alder reaction or a series of annulation reactions to build the six-membered rings sequentially. A biomimetic approach, mimicking the natural cyclization of geranylgeranyl diphosphate (B83284), is another powerful strategy that has been employed in the synthesis of other diterpenoids. researchgate.netfrontiersin.org This would involve a polyene cyclization cascade to construct the core in a highly stereocontrolled manner.

The starting materials for such a synthesis would likely be simpler, readily available cyclic or acyclic precursors. The choice of starting materials would be dictated by the specific forward-synthesis strategy chosen to construct the abietane skeleton.

Total Synthesis Approaches to this compound

Given the lack of a reported total synthesis for 12-methyl-5-dehydroacetylhorminone, this section will outline a hypothetical approach based on the successful syntheses of other abietane diterpenoids like ferruginol (B158077) and carnosic acid. thieme-connect.comgoogle.comnih.gov

The stereoselective construction of the abietane's tricyclic core, with its characteristic trans-fused decalin system and quaternary centers, is a significant synthetic hurdle. Several methods have been developed to address this challenge:

Cationic Polyene Cyclization: Inspired by biosynthesis, this method uses a Lewis acid to initiate the cyclization of a carefully designed polyene precursor. This approach can rapidly assemble the core with high stereoselectivity. researchgate.net

Intramolecular Diels-Alder Reaction: A substrate with a diene and a dienophile can be designed to undergo an intramolecular [4+2] cycloaddition to form the fused ring system. The stereochemistry can be controlled by the geometry of the starting material.

Stepwise Annulation Reactions: This involves the sequential formation of the rings using well-established methods like the Robinson annulation or other conjugate addition/aldol condensation sequences.

Recent advances have also utilized transition metal-catalyzed cyclizations to construct the abietane skeleton efficiently. rsc.org For instance, an indium(III)-catalyzed polyene cyclization of allenes has been shown to produce the abietane core with excellent stereoselectivity. rsc.org

Once the abietane core is assembled, the next stage of a total synthesis would involve the introduction and manipulation of the substituent groups present in 12-methyl-5-dehydroacetylhorminone. This includes the aromatic C-ring with its specific oxygenation pattern and the isopropyl group.

The aromatic ring is often formed through aromatization of a cyclohexene (B86901) or cyclohexadiene precursor, which can be achieved using various oxidizing agents. The hydroxyl and methoxy (B1213986) groups on the aromatic ring would likely be introduced through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent methylation or demethylation steps. The order of these reactions would be crucial to ensure the correct regioselectivity.

Stereoselective Construction of the Polycyclic Core

Semi-Synthesis and Late-Stage Functionalization for Structural Modification

Semi-synthesis, starting from abundant, structurally related natural products, offers a more practical and efficient route to obtaining complex molecules like 12-methyl-5-dehydroacetylhorminone and its analogues. google.com Abietic acid and dehydroabietic acid, both commercially available, are common starting materials for the semi-synthesis of a wide array of abietane diterpenoids. acs.orgrsc.org

For instance, the synthesis of ferruginol has been achieved from dehydroabietylamine (B24195) in a few steps. mdpi.comresearchgate.net A similar strategy could be envisioned for 12-methyl-5-dehydroacetylhorminone. This would involve the late-stage functionalization of the aromatic C-ring of a suitable abietane precursor. Recent developments in C-H functionalization reactions provide powerful tools for such modifications. nih.govrsc.orgrsc.orgnih.gov For example, rhodium-catalyzed C-H amination has been used to introduce nitrogen-containing functional groups at various positions on the abietane skeleton. rsc.org Similarly, iron-catalyzed C-H oxidation has been employed for the late-stage introduction of oxygen functionalities. nih.govrsc.orgnih.gov

Synthesis of Structural Analogues and Hybrid Molecules for Biological Probing

The synthesis of structural analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. nih.gov While no analogues of "this compound" have been reported, the extensive work on related abietane diterpenoids provides a blueprint for how such a program could be undertaken.

Analogues of ferruginol and carnosol (B190744) have been synthesized to probe their anticancer and antiviral activities. mdpi.comnih.gov These modifications often involve:

Alteration of substituents on the aromatic ring: Varying the nature and position of hydroxyl, methoxy, or other groups can significantly impact biological activity.

Modification of the isopropyl group: This group can be oxidized or replaced with other functionalities.

Functionalization of the A and B rings: Introduction of new groups on the saturated portion of the molecule can influence its conformation and interactions with biological targets.

By applying these strategies, a library of "this compound" analogues could be generated for biological evaluation, potentially leading to the discovery of compounds with improved potency or selectivity.

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity of natural products often drives the development of new synthetic methods. nih.gov While the synthesis of 12-methyl-5-dehydroacetylhorminone has not yet been reported to have inspired new methodologies, the challenges associated with its synthesis and the synthesis of other abietane diterpenoids continue to spur innovation.

The need for efficient and stereoselective methods to construct the abietane core has led to the development of novel cyclization strategies. rsc.org Furthermore, the desire for concise synthetic routes has promoted the application of late-stage C-H functionalization techniques to these complex scaffolds. rsc.org As the biological importance of abietane diterpenoids continues to be recognized, it is likely that the pursuit of their synthesis will lead to further advances in synthetic organic chemistry.

Molecular and Cellular Mechanisms of Biological Activity of Indigoferabietone

Investigation of Antituberculous Mechanisms at the Cellular Level

Indigoferabietone exhibits significant inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis nih.govnih.govresearchgate.net. The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis has been reported as 0.38 µg/µL after a 21-day incubation period researchgate.net.

Impact on Mycobacterial Cell Wall Integrity and Biosynthesis

The mycobacterial cell wall is a complex and unique structure, rich in lipids such as mycolic acid, arabinogalactan (B145846) (AG), and peptidoglycan (PG), which are crucial for its integrity, virulence, and resistance to environmental stresses and host defenses nih.govplos.orgelifesciences.org. Many antitubercular drugs, such as isoniazid (B1672263) and ethambutol, target the biosynthesis of these cell wall components, leading to compromised cell wall integrity and subsequent bacterial death plos.orgwikipedia.orglibretexts.orgyoutube.com.

While this compound demonstrates antituberculous activity, specific studies directly detailing its impact on M. tuberculosis cell wall integrity or its interference with mycobacterial cell wall biosynthesis pathways (e.g., mycolic acid, arabinogalactan, or peptidoglycan synthesis) are not explicitly available in the current literature nih.govnih.govresearchgate.net. Further research is needed to elucidate if this compound exerts its antituberculous effect through direct modulation of these critical mycobacterial cell wall components.

Modulation of Mycobacterial Metabolic Pathways

Mycobacterium tuberculosis possesses a highly adaptable metabolism, enabling its survival and persistence within the host by utilizing various carbon sources and adjusting to different environmental stresses, including hypoxia, nutrient limitation, and low pH plos.orgnih.govmdpi.comresearchgate.net. Metabolic pathways, such as fatty acid degradation, gluconeogenesis, and iron acquisition, are crucial for the bacterium's intracellular survival and virulence mdpi.com. Disrupting these metabolic processes can impact bacterial growth and antibiotic susceptibility plos.orgnih.govelifesciences.org.

Although this compound shows activity against M. tuberculosis, the precise mechanisms by which it might modulate specific mycobacterial metabolic pathways have not been thoroughly elucidated in the available research nih.govnih.govresearchgate.net. Investigations into how this compound influences the metabolic plasticity or specific enzymatic activities within M. tuberculosis could provide valuable insights into its mode of action.

Effects on Intracellular Mycobacterial Survival in Macrophage Models (in vitro)

Mycobacterium tuberculosis is an intracellular pathogen that primarily infects and survives within host macrophages, evading host immune responses by mechanisms such as inhibiting phagolysosome fusion and adapting to the intracellular environment mdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com. In vitro macrophage infection models are crucial for studying the persistence and survival strategies of M. tuberculosis and for evaluating the efficacy of potential antitubercular agents against intracellular bacteria nih.govresearchgate.net.

While this compound exhibits antituberculous activity, direct studies specifically investigating its effects on the intracellular survival of M. tuberculosis within macrophage models (e.g., human or animal-derived macrophages) have not been detailed in the current literature nih.govnih.govresearchgate.net. Such studies would be essential to understand if this compound can effectively target and eliminate mycobacteria residing within host cells.

Elucidation of Antibacterial Action Against Model Organisms

Beyond its antituberculous properties, this compound has demonstrated significant antibacterial activity against a range of model organisms, including Staphylococcus aureus, Proteus vulgaris, and Escherichia coli nih.govnih.govresearchgate.net. The reported minimum inhibitory concentrations (MICs) are summarized in Table 1. researchgate.net

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | MIC (µg/µL) | Incubation Period | Method |

| Mycobacterium tuberculosis | 0.38 | 21 days | Not specified |

| Staphylococcus aureus | 0.5 | Not specified | Disk diffusion |

| Proteus vulgaris | 1.5 | Not specified | Disk diffusion |

| Escherichia coli | 0.9 | Not specified | Disk diffusion |

Membrane Disruption and Permeabilization Studies

Bacterial membrane disruption and permeabilization are common mechanisms of action for many antimicrobial agents, particularly cationic antimicrobial peptides mdpi.comfrontiersin.org. These agents can interact with the negatively charged bacterial cell surface, leading to the formation of pores, membrane destabilization, increased permeability, and ultimately cell lysis or leakage of intracellular components elifesciences.orgmdpi.comfrontiersin.orgembopress.org. This disruption can occur through various models, such as the barrel-stave, toroidal, or carpet models mdpi.com.

While this compound demonstrates antibacterial activity against S. aureus, P. vulgaris, and E. coli nih.govnih.govresearchgate.net, specific studies directly investigating its ability to cause membrane disruption or permeabilization in these bacterial species are not detailed in the available literature. Further research employing techniques like fluorescence microscopy with membrane integrity dyes or electron microscopy could shed light on whether membrane disruption is a primary mechanism of its antibacterial action.

Inhibition of Essential Bacterial Enzymes or Processes

Many antibacterial compounds exert their effects by inhibiting essential bacterial enzymes or processes vital for survival, such as DNA, RNA, or protein synthesis, or specific metabolic pathways nih.govelifesciences.orgpatsnap.comnih.gov. For instance, FabI inhibitors target the bacterial fatty acid synthesis pathway, which is crucial for membrane lipid production patsnap.com.

Although this compound displays broad-spectrum antibacterial activity nih.govnih.govresearchgate.net, the specific essential bacterial enzymes or processes that it inhibits have not been explicitly identified in the current research. Elucidating the precise molecular targets of this compound, such as specific enzymes involved in bacterial growth, replication, or metabolism, would be critical for a comprehensive understanding of its antibacterial mode of action.

Mechanisms of Action Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound exhibits significant antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli researchgate.net. Studies have quantified its inhibitory effects:

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Method |

| Staphylococcus aureus | 0.5 µg/µL | Disk diffusion |

| Escherichia coli | 0.9 µg/µL | Disk diffusion |

| Proteus vulgaris | 1.5 µg/µL | Disk diffusion |

| Mycobacterium tuberculosis | 0.38 µg/µL (after 21-day incubation) | Not specified |

| Candida albicans | Significant inhibitory activity | Not specified |

Note: MIC values for Mycobacterium tuberculosis and Candida albicans were reported as significant inhibitory activity, with a specific MIC for M. tuberculosis researchgate.net.

While the antibacterial activity of this compound against these specific strains has been established with measurable MIC values, the precise molecular mechanisms by which it exerts its bactericidal or bacteriostatic effects (e.g., cell membrane disruption, inhibition of protein synthesis, or interference with metabolic pathways) are not explicitly detailed for this compound in the provided research findings. General mechanisms of action for other antibacterial compounds against E. coli and S. aureus often involve disruption of the cell membrane, inhibition of gene expression related to energy metabolism, or interference with DNA metabolism frontiersin.orguu.nlnih.gov.

Cellular Effects in Eukaryotic Models (Non-Clinical)

This compound, as an abietane (B96969) diterpenoid, has been noted for its anti-cancer properties, a characteristic shared with other compounds in its class, such as parvifloron D researchgate.netresearchgate.net.

Research indicates that this compound possesses potential cytotoxic activity against human tumor cells researchgate.netresearchgate.net. However, specific data, such as the names of the cancer cell lines tested or their corresponding IC50 values directly attributed to this compound, are not detailed in the available search results. Cytotoxicity against cancer cell lines is a common measure of a compound's anti-cancer potential, typically assessed by methods like the MTT assay, which evaluates cell viability frontiersin.orgscielo.br.

While direct evidence for this compound's specific role in apoptotic pathway induction and cell cycle modulation is not explicitly provided, related abietane diterpenoids, such as parvifloron D, have been shown to induce G2/M cell cycle arrest and apoptosis via the intrinsic mitochondria-dependent pathway in human leukemia cells researchgate.net. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating unwanted or damaged cells, and its dysregulation is a hallmark of cancer nih.govnih.gov. Modulating the cell cycle, particularly inducing arrest at specific checkpoints (e.g., G1, S, or G2/M phases), is another strategy to inhibit uncontrolled cancer cell proliferation youtube.com. Given the structural similarity within abietane diterpenoids, it is plausible that this compound may share some of these mechanistic characteristics, but specific studies are needed to confirm this.

The modulation of oncogenic signaling pathways is a key aspect of anti-cancer drug development. Common oncogenic pathways frequently altered in cancer include the cell cycle, Hippo, Myc, Notch, Nrf2, PI3K/Akt, RTK/RAS/MAP-Kinase, TGFβ signaling, p53, and Wnt/β-catenin pathways uu.nlnih.govresearchgate.net. While this compound is recognized for its anti-cancer potential, specific research findings detailing its direct modulation of any of these particular oncogenic signaling pathways are not available in the provided information.

Apoptotic Pathway Induction and Cell Cycle Modulation

Anti-Inflammatory Mechanisms in Cellular Assays

The anti-inflammatory potential of this compound is mentioned as an area of interest nih.gov. However, detailed mechanisms of its anti-inflammatory activity in cellular assays are not explicitly described in the provided literature. Anti-inflammatory compounds typically exert their effects by modulating immune responses, often involving the regulation of cytokine production and signaling clevelandclinic.orgnih.govnih.gov.

Pro-inflammatory mediators and cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), play critical roles in initiating and amplifying inflammatory responses researchgate.netnih.govfrontiersin.org. Anti-inflammatory agents often work by inhibiting the production or activity of these mediators nih.govyoutube.comunicatt.itmdpi.com. While this compound's potential anti-inflammatory activity is noted, specific data on its ability to inhibit particular pro-inflammatory mediators or cytokines in cellular assays are not detailed in the provided search results.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a crucial mediator of inflammatory responses, immune function, cell survival, and proliferation. imsc.res.innih.gov Dysregulation of NF-κB activation is implicated in various human diseases, including chronic inflammation, tumors, and autoimmune conditions, making it an attractive therapeutic target. imsc.res.innih.gov

As of the current available research, specific detailed findings and data tables directly demonstrating the modulation of Nuclear Factor Kappa B (NF-κB) signaling by this compound are not extensively documented in the public scientific literature. While the Indigofera genus is recognized for its diverse array of secondary metabolites, some of which exhibit anti-inflammatory properties through mechanisms that can involve NF-κB pathway inhibition, such as extracts from Indigofera caerulea Roxb. and Indigofera suffruticosa, nih.gov direct evidence pertaining solely to this compound's influence on NF-κB remains to be comprehensively elucidated. Further dedicated research is required to fully understand any potential role this compound may play in modulating this critical cellular pathway.

Structure Activity Relationship Sar Studies and Computational Chemistry of Indigoferabietone

Systematic Modification and Design of Indigoferabietone Derivatives for Enhanced Activity

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The elucidation of pharmacophoric requirements involves identifying the essential spatial and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a particular biological response. For diterpenes, a class of compounds to which this compound belongs, the presence of an oxygenated group on the side chain has been noted to play an important role in antiviral response. nih.gov For this compound's antituberculous and antibacterial activities, identifying the precise arrangement of functional groups, hydrophobic regions, and hydrogen bond donors/acceptors crucial for its interaction with bacterial or fungal targets would be a critical step. This understanding guides the design of new derivatives by highlighting which parts of the molecule are indispensable for activity and which can be modified.

Role of Specific Functional Groups and Stereochemistry in Biological Response

Functional groups are specific combinations of atoms within organic molecules that dictate their chemical behavior and reactivity. researchgate.netresearchgate.netnih.govspectrumchemical.com The presence, position, and nature of functional groups (e.g., hydroxyl, carbonyl, carboxyl) significantly influence a compound's ability to engage in intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, with biological macromolecules. For this compound, which is an abietane (B96969) diterpenoid, the specific arrangement of its oxygen-containing functional groups is likely crucial for its observed biological activities.

Furthermore, stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in biological recognition and response. researchgate.net Many biological targets, such as enzymes and receptors, are chiral and interact stereoselectively with their ligands. Even subtle changes in stereochemistry can lead to drastic differences in biological activity, ranging from altered potency to a complete loss or even reversal of activity. Therefore, understanding the precise stereochemical configuration of this compound and how it contributes to its binding and activity would be essential for designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of molecules and their biological activities. nih.govresearchgate.net By correlating numerical representations of molecular structures (molecular descriptors) with experimentally determined biological activities, QSAR models enable the prediction of the bioactivity of new or untested compounds. This predictive capability is invaluable in drug discovery, allowing for the virtual screening of large chemical libraries and the prioritization of compounds most likely to exhibit desired activities. researchgate.net

Development of Predictive Models for Bioactivity

The development of predictive QSAR models for bioactivity typically involves several steps: collecting a dataset of compounds with known structures and biological activities, calculating molecular descriptors for these compounds, and then using statistical or machine learning algorithms to build a model that relates the descriptors to the activity. researchgate.net Various machine learning algorithms, including multiple linear regression, multiple nonlinear regression, artificial neural networks (ANNs), random forest, and support vector machines (SVMs), are employed for this purpose. researchgate.net These models can effectively filter out inactive molecules and prioritize experiments with selected compounds in early drug development stages, thereby saving time and resources. researchgate.net

Identification of Key Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that encode various aspects of a molecule's structure, shape, and physicochemical properties. They serve as the independent variables in QSAR models. These descriptors can range from simple 1D properties (e.g., molecular weight, log P) to more complex 2D (e.g., topological indices), 3D (e.g., shape descriptors), and even 4D (e.g., grid-based descriptors that characterize interactions with a receptor) representations. researchgate.net The identification of key molecular descriptors influencing the activity of this compound and its potential derivatives would reveal which structural characteristics are most critical for its antituberculous and antibacterial effects. For instance, hydrophobicity, electronic effects, and steric bulk are often identified as important parameters in QSAR studies for various toxicities and biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to gain atomic-level insights into the interactions between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These methods are crucial for understanding the mechanism of action of bioactive compounds and for guiding the rational design of new drugs.

Molecular docking aims to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor, as well as the strength of this interaction (binding affinity). By simulating the interaction between the ligand and the active site of the target protein, docking helps to identify the most favorable binding positions and conformations. This provides insights into the key amino acid residues involved in binding and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex. While specific molecular docking studies for this compound were not found in the immediate search results, such studies are routinely applied to other bioactive compounds from the Indigofera genus to investigate their potential targets and mechanisms, such as indigocarpan targeting receptor tyrosine kinases.

Molecular dynamics (MD) simulations extend the insights from static docking studies by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically including solvent molecules. MD simulations allow researchers to observe the flexibility of both the ligand and the protein, conformational changes upon binding, and the stability of the complex over time. This dynamic perspective can provide a more accurate representation of the binding process and the stability of the bound state under physiological conditions, offering valuable information for lead optimization and drug design.

Prediction of Ligand-Target Interactions at a Molecular Level

Predicting ligand-target interactions at a molecular level is a critical step in understanding how a compound exerts its biological effects and in identifying potential therapeutic targets. Computational methods, including chemogenomics (also known as proteochemometrics), are employed to predict interactions between drugs and targets using large-scale data. nih.gov These methods are vital in the early stages of drug discovery for predicting both on-target and off-target effects. nih.govarxiv.org Techniques often involve analyzing the chemical structure of ligands and the binding site information of proteins. nih.govarxiv.org Machine learning models, including deep learning, can utilize inputs like SMILES strings for ligands and amino acid sequences or binding pocket subsequences for proteins to predict interaction likelihood and affinity. nih.govarxiv.org

Specific studies detailing the prediction of ligand-target interactions for this compound at a molecular level were not identified in the available information.

Conformational Analysis and Binding Affinity Estimation

Conformational analysis involves studying the various spatial arrangements a molecule can adopt, which is crucial for understanding its interactions with biological targets. arxiv.orgelifesciences.org The binding affinity, a fundamental parameter in drug design, describes the strength of the interaction between a molecule (ligand) and its target protein. arxiv.orgnih.govbmglabtech.com Accurately predicting binding affinity is essential for prioritizing promising drug candidates and optimizing their properties. nih.gov Computational strategies to predict binding affinity are often based on models of protein-ligand recognition, such as the lock-and-key, induced fit, and conformational selection models. nih.gov Advanced computational approaches, including physics-based models, consider changes in potential energy, solvation energy, and configurational entropy to calculate binding affinities. researchgate.net Experimental techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are also used to determine binding affinities and kinetics. elifesciences.org

No specific data or detailed findings on the conformational analysis or binding affinity estimation for this compound were found in the provided search results.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Based on this compound

Fragment-Based Drug Discovery (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is an innovative approach to identifying lead compounds in the drug discovery process. wikipedia.orgsygnaturediscovery.comwiley.com It involves screening small organic molecules, or "fragments," typically with low molecular weights (e.g., ≤300 Da), that bind weakly to a biological target. wikipedia.orgsygnaturediscovery.comazolifesciences.com These initial weak interactions are then optimized by growing or combining the fragments to produce lead compounds with higher affinity. wikipedia.orgazolifesciences.com FBDD offers advantages over traditional high-throughput screening (HTS) by efficiently exploring chemical space and identifying novel chemical scaffolds. This approach often integrates biophysical screening technologies, X-ray crystallography, and computational chemistry to guide fragment expansion. sygnaturediscovery.com

Scaffold hopping is a related strategy in chemoinformatics that involves searching for structurally diverse compounds that share a similar biological activity. nih.gov This technique is valuable for circumventing existing patents, obtaining alternative structures if a compound has unexpected side-effects, or designing multi-target drugs. wikipedia.orgnih.gov Inductive logic programming (ILP) and other computational methods are employed to identify new active scaffolds. nih.gov

While FBDD and scaffold hopping are significant methodologies in modern drug discovery, specific applications or research findings detailing the use of this compound as a fragment or as a basis for scaffold hopping were not identified in the available search results.

Analytical Methodologies for Quantification and Metabolic Profiling of Indigoferabietone

Development of Robust Quantification Methods in Complex Biological and Environmental Matrices

Robust quantification methods are designed to consistently deliver accurate and precise measurements of an analyte, even in the presence of interfering substances found in complex biological (e.g., plasma, urine, tissue extracts) or environmental (e.g., soil, water) matrices nih.gov. The "fitness for purpose" of an analytical method is a key principle, ensuring it meets predefined objectives eurachem.org. Challenges in these matrices often arise from "matrix effects," where co-eluting components can suppress or enhance the ionization of the target analyte, leading to erroneous quantitative results eijppr.comnih.govsigmaaldrich.comspectroscopyonline.comsepscience.comchromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the trace analysis of non-volatile and semi-volatile compounds in complex samples due to its superior sensitivity and selectivity eijppr.comperkinelmer.comnih.gov. For Indigoferabietone, if it is not highly volatile, LC-MS/MS would be the preferred method for its quantification.

The technique combines the separation power of liquid chromatography (LC) with the high specificity and sensitivity of tandem mass spectrometry (MS/MS). LC separates the target analyte (this compound) from matrix interferences, while MS/MS provides highly selective detection by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) eijppr.comperkinelmer.com. This targeted approach allows for the detection and quantification of compounds at very low concentrations, making it ideal for trace analysis in biological fluids or environmental samples where the compound might be present in minute quantities perkinelmer.comresearchgate.net.

Illustrative Data Table: Typical LC-MS/MS Parameters for Trace Analysis

| Parameter | Typical Range/Setting | Rationale |

| Chromatography (LC) | ||

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Common for reverse-phase separation of diverse compounds |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Provides good ionization efficiency for many compounds |

| Flow Rate | 0.2-0.4 mL/min | Optimizes separation and ionization |

| Injection Volume | 1-10 µL | Depends on sensitivity requirements and sample concentration |

| Mass Spectrometry (MS/MS) | ||

| Ionization Source | Electrospray Ionization (ESI) | Widely used for polar and semi-polar compounds like natural products |

| Polarity | Positive or Negative (depending on compound) | Determined by the chemical structure of this compound |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for targeted quantification |

| Precursor Ion | [M+H]+ or [M-H]- | Molecular ion of this compound |

| Product Ions | 2-3 characteristic fragment ions | Unique fragments for unambiguous identification and quantification |

| Collision Energy | Optimized for each transition | Maximizes signal intensity of product ions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily utilized for the analysis of volatile and semi-volatile compounds researchgate.netnih.govmdpi.combiomedres.usnih.gov. If this compound itself, or its significant metabolites, are volatile or can be derivatized to become volatile, then GC-MS could be employed. This technique separates compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by mass spectrometric detection researchgate.netmdpi.com.

GC-MS is effective for profiling volatile organic compounds (VOCs) and has applications in identifying biomarkers or characterizing metabolic profiles in various samples nih.govbiomedres.us. For instance, it has been used to identify volatile metabolites in biological fluids and plant tissues nih.govmdpi.combiomedres.us. However, if this compound is a non-volatile diterpenoid, its direct analysis by GC-MS would not be feasible without prior derivatization to enhance volatility.

Sample Preparation Strategies to Mitigate Matrix Effects

Effective sample preparation is a critical step in quantitative analysis, particularly when dealing with complex biological and environmental matrices. The goal is to isolate and concentrate the analyte (this compound) while removing interfering matrix components that can cause ion suppression or enhancement in MS-based detection eijppr.comsepscience.com.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method often used for biological fluids like plasma. It involves adding an organic solvent (e.g., acetonitrile) to precipitate proteins, leaving the analyte in the supernatant sepscience.com.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases. It can be highly effective in removing polar or non-polar interferences sepscience.com.

Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to selectively retain the analyte while unwanted matrix components are washed away. SPE offers good clean-up and pre-concentration capabilities sepscience.com.

Dilution: Simple dilution can sometimes reduce matrix effects by lowering the concentration of interfering substances, though it also reduces analyte sensitivity spectroscopyonline.com.

Filtration: Used to remove particulate matter, which can clog analytical systems sepscience.com.

The choice of sample preparation strategy depends on the physicochemical properties of this compound and the nature of the matrix. Optimization of these strategies is essential to achieve robust and reliable quantification by mitigating matrix effects eijppr.comnih.govsepscience.com.

Illustrative Data Table: Sample Preparation Strategies and Their Impact

| Strategy | Principle | Advantages | Disadvantages | Matrix Effect Mitigation |

| Protein Precipitation (PPT) | Precipitates proteins with organic solvent | Simple, rapid, low cost | Less selective clean-up, potential for co-precipitation | Reduces protein-induced suppression |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible solvents | High selectivity, good clean-up | Solvent consumption, emulsion formation, labor-intensive | Significantly reduces matrix effects |

| Solid-Phase Extraction (SPE) | Analyte retention on solid sorbent | High selectivity, good clean-up, pre-concentration | Method development can be complex, sorbent selection critical | Highly effective in reducing matrix effects |

| Dilution | Reduces concentration of all components | Simple, quick | Reduces analyte sensitivity, may not fully eliminate effects | Can lessen matrix effects, but not always sufficient |

Metabolomic Approaches for Tracing this compound in Biological Systems (Non-Clinical)

Metabolomics is the comprehensive study of small molecule metabolites (typically <1500 Daltons) present in a given biological system, such as cells, tissues, or biofluids nih.govfrontiersin.orgresearchgate.netmdpi.com. In the context of this compound, metabolomic approaches can be employed in non-clinical studies to trace its presence, understand its metabolic fate, and identify any changes it induces in the endogenous metabolome. Metabolites are direct indicators of biochemical activity and reflect the phenotype of a biological system, making metabolomics a powerful tool for understanding complex biological interactions nih.govfrontiersin.orgmdpi.comru.nl.

Two main types of metabolomic approaches are generally utilized:

Targeted Metabolomics: In contrast, this approach focuses on the absolute quantification of a predefined set of known metabolites, often those involved in specific metabolic pathways or with known biological relevance nih.govfrontiersin.orgru.nl. For this compound, a targeted approach would be used to precisely quantify the compound itself and its known or predicted metabolites.

Both LC-MS/MS and GC-MS are instrumental in metabolomic studies, with LC-MS/MS often preferred for a wider range of metabolites, while GC-MS is suited for volatile compounds researchgate.netru.nl. The data generated from metabolomic studies, even if not directly quantifying this compound itself, can provide insights into the biological pathways affected by its presence, offering a holistic view of its interactions within a non-clinical biological system frontiersin.orgresearchgate.net.

Pharmacokinetic and ADME Studies (in vitro/in silico models only, excluding clinical)

Pharmacokinetics (PK) describes how a compound moves through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME) scienceopen.comnih.govdergipark.org.tr. Understanding the ADME properties of this compound is crucial in non-clinical research to predict its potential behavior and guide further studies. In vitro and in silico models are extensively used in early drug discovery and development to assess these properties, offering insights without the need for in vivo animal or human studies scienceopen.comnih.govdergipark.org.trnih.govfip.orgemulatebio.comuomustansiriyah.edu.iqpsu.edunih.gov.

In silico (computational) models utilize bioinformatics tools and algorithms to predict ADME properties based on the compound's chemical structure scienceopen.comdergipark.org.trnih.govfip.orguomustansiriyah.edu.iq. These predictions can include parameters such as solubility, permeability, and potential interactions with drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) scienceopen.comdergipark.org.tr. In silico ADME studies are valuable for early screening and lead optimization, helping to prioritize compounds with favorable pharmacokinetic profiles scienceopen.comdergipark.org.trfip.org.

In vitro models involve the use of biological systems outside a living organism, such as cell cultures or subcellular fractions nih.govemulatebio.compsu.edunih.gov. These models provide more direct experimental data on ADME processes. Complex in vitro models (CIVMs), like organ-on-a-chip systems, are increasingly used to simulate human physiology more accurately, assessing aspects like intestinal permeability and hepatic metabolism emulatebio.comnih.gov.

Illustrative Data Table: In Silico ADME Prediction Parameters

| Parameter | Description | Typical Prediction Tool/Database |

| Gastrointestinal Absorption | Predicted extent of absorption from the gut | SwissADME, admetSAR |

| Blood-Brain Barrier (BBB) Permeability | Prediction of ability to cross the BBB | SwissADME, admetSAR |

| CYP Inhibition | Predicted inhibition of cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | SwissADME, ProTox-II |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Prediction of interaction with efflux transporter P-gp | SwissADME, admetSAR |

| Lipinski's Rule of Five (Ro5) | Assessment of drug-likeness based on physicochemical properties | SwissADME |

Metabolic Stability and Biotransformation Pathways (in vitro enzyme assays)

Metabolic stability is a crucial ADME parameter that assesses how susceptible a compound is to biotransformation by enzymes nih.govbioivt.comwuxiapptec.comthermofisher.com. For this compound, understanding its metabolic stability is vital for predicting its half-life and clearance in biological systems. In vitro enzyme assays are commonly employed for this purpose.

Key in vitro systems used for metabolic stability and biotransformation studies include:

Liver Microsomes: These subcellular fractions contain cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism (oxidation, reduction, hydrolysis) nih.govpsu.edubioivt.comwuxiapptec.comthermofisher.com. Incubating this compound with liver microsomes (from various species like human, rat, mouse) allows for the assessment of its intrinsic clearance and the identification of primary metabolic pathways bioivt.comthermofisher.com.

Cytosol: This fraction contains enzymes like glutathione (B108866) transferases (GST) and aldehyde oxidase (AO), which are involved in specific metabolic reactions wuxiapptec.com.

Metabolic stability studies typically measure the disappearance of the parent compound over time (e.g., half-life, t1/2) and calculate intrinsic clearance (CLint) nih.govthermofisher.com. By analyzing the metabolites formed during these in vitro incubations, researchers can deduce the biotransformation pathways of this compound, identifying specific enzymes involved and the structures of its metabolites wuxiapptec.comdrugdiscoverytrends.com. This information is critical for understanding how the compound is processed by the body and for predicting potential metabolic soft spots.

Illustrative Data Table: In Vitro Metabolic Stability Assessment

| Assay System | Enzymes Present (Primary) | Metabolic Phases Covered | Advantages | Data Output (for this compound) |

| Liver Microsomes | Cytochrome P450 (CYP) | Phase I (Oxidation) | High throughput, readily available, well-characterized | Intrinsic Clearance (CLint), Half-life (t1/2) |

| Hepatocytes | CYPs, Phase II enzymes (UGT, SULT), other non-CYPs | Phase I & Phase II | More physiologically relevant, comprehensive metabolism | Intrinsic Clearance (CLint), Metabolite Identification |

| Liver Cytosol | GST, AO | Specific Phase I/II | Specific for certain metabolic reactions | Clearance for specific pathways |

Ligand Binding and Transport Studies

Understanding how a chemical compound interacts with biological targets and moves across membranes is crucial for elucidating its mechanism of action. Ligand binding and transport studies investigate these interactions.

Ligand Binding Studies: Ligand binding refers to the specific interaction of a molecule (ligand) with a biological macromolecule, such as a protein (e.g., an enzyme, receptor, or transporter). These studies aim to determine the affinity, specificity, and thermodynamics of such interactions. Techniques commonly employed include:

Intrinsic Protein Fluorescence: This method can be used to study ligand binding by observing changes in the intrinsic fluorescence of a protein upon ligand interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for determining thermodynamic parameters (dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS)) associated with ligand binding. It directly measures the heat changes upon ligand binding, providing comprehensive information about the interaction.

Molecular Docking and Computational Approaches: Computational methods, including molecular docking, are used to predict how ligands bind to protein pockets and to analyze energy profiles of ligand binding and unbinding. These methods can help identify potential binding sites and evaluate the complementarity between a ligand and its target.

Transport Studies: Transport studies investigate how compounds move across biological membranes, often facilitated by specific transporter proteins. These studies explore the mechanism, kinetics, and specificity of substrate translocation. Key aspects include:

Transporter Proteins: Many small molecules are transported across membranes by specialized proteins, such as ABC transporters (e.g., OpuA) or neurotransmitter:sodium symporters (NSSs like LeuT). These transporters often undergo conformational changes (e.g., from open to occluded states) during the transport cycle, which are influenced by ligand binding.

Substrate Specificity: Transport systems can exhibit varying degrees of substrate specificity, with some being highly specific for certain molecules (e.g., OpuAC for glycine (B1666218) betaine) while others accommodate a broader range of substrates.

Mechanism of Translocation: Studies often focus on understanding the molecular mechanisms of substrate translocation, including the identification of ligand-binding sites and the functional interactions between them. For instance, some multidrug efflux pumps, like AdeB, have multiple ligand-binding sites that interact in nonadditive ways during substrate efflux.

While the principles and methodologies for ligand binding and transport studies are well-established, specific detailed research findings or data tables on the ligand binding and transport mechanisms of this compound were not identified in the provided search results.

Future Perspectives and Research Challenges for Indigoferabietone

Addressing Specificity and Selectivity in Biological Activities

A significant challenge in the development of natural product-derived therapeutics, including Indigoferabietone, lies in achieving high specificity and selectivity in their biological activities. While this compound has demonstrated antibacterial properties, researchgate.net a comprehensive understanding of its precise molecular targets and mechanisms of action is essential. Lack of specificity can lead to off-target effects, potentially limiting its therapeutic window and increasing the risk of adverse reactions.

Future research needs to focus on detailed structure-activity relationship (SAR) studies to identify key functional groups responsible for its antibacterial effect and to guide modifications that enhance specificity. Rational drug design approaches, informed by computational modeling and high-throughput screening, can be employed to design derivatives with improved binding affinity to specific bacterial targets while minimizing interactions with host cellular components. Furthermore, investigating its activity against a broader spectrum of bacterial strains and understanding resistance mechanisms will contribute to developing more effective and targeted antibacterial agents.

Strategies for Overcoming Biosynthetic Bottlenecks in Production

The production of natural products, such as this compound, often faces challenges related to low yields from their natural sources, complex extraction processes, and environmental variability affecting compound accumulation. Similar to challenges observed in the biosynthesis of other valuable plant secondary metabolites, issues can include the high cost of precursors, the toxicity of intermediates, and the multi-step nature of their biosynthetic pathways. nih.govnih.govresearchgate.net

To overcome these biosynthetic bottlenecks, several strategies can be explored:

Metabolic Engineering and Synthetic Biology: Leveraging synthetic biology and metabolic engineering approaches in microbial chassis, such as Escherichia coli or yeast, offers a promising avenue for heterologous production. nih.govresearchgate.net This involves identifying and transferring the complete biosynthetic pathway genes of this compound into a fast-growing, easily culturable microorganism.

Pathway Optimization: Strategies to enhance yield include modifying pathway enzymes, eliminating flux blockages caused by byproduct synthesis, and optimizing via genome-scale models. researchgate.net Research can focus on identifying rate-limiting steps in the natural biosynthetic pathway and engineering enzymes for improved catalytic efficiency or stability.

Integration of Omics Data for Systems-Level Understanding

A holistic understanding of this compound's biology, from its biosynthesis within the producing organism to its mechanism of action in target cells, necessitates the integration of multi-omics data. The comprehension of intricate and interconnected biological processes benefits significantly from an integrative systems biology approach. The incorporation of diverse omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive perspective. researchgate.net

For this compound, this integration can involve:

Genomics: Identifying all genes involved in its biosynthesis in the native plant or microorganism.

Transcriptomics: Analyzing gene expression patterns under different conditions to understand regulatory mechanisms affecting its production.

Proteomics: Characterizing the enzymes and proteins involved in the biosynthetic pathway and their post-translational modifications.

Metabolomics: Profiling intermediate metabolites to pinpoint bottlenecks or alternative pathways.

Integrating these datasets, often through computational tools and network analysis, can reveal novel interactions, pathways, and regulatory mechanisms that drive the compound's production and biological functions. This systems-level understanding is crucial for rational engineering efforts aimed at improving yield or tailoring bioactivities.

Exploration of Novel Bioactivities and Therapeutic Applications (Pre-clinical, in vitro/in silico)

Beyond its reported antibacterial properties, researchgate.net the exploration of novel bioactivities and therapeutic applications for this compound represents a significant future perspective. Abietane (B96969) diterpenoids, as a class, have demonstrated diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral effects. researchgate.net This suggests that this compound may possess a broader spectrum of therapeutic potential yet to be fully uncovered.

Future research should involve:

In vitro Screening: Conducting high-throughput in vitro assays against a wide range of biological targets, including various microbial pathogens (bacteria, fungi, viruses), cancer cell lines, and inflammatory pathways.

In silico Approaches: Utilizing computational methods such as molecular docking, pharmacophore modeling, and virtual screening to predict potential new targets and mechanisms of action. In silico approaches can facilitate the swift identification of potential drug targets.

Pre-clinical Studies: Promising in vitro and in silico findings should be validated through pre-clinical studies to assess efficacy, preliminary pharmacokinetics, and potential therapeutic applications in relevant disease models.

Development of Sustainable Sourcing and Production Methods

The long-term viability of this compound as a valuable compound depends on the development of sustainable sourcing and production methods. Conventional synthesis methods for natural products often rely on toxic compounds or face growing economic, sustainability, and environmental challenges. nih.gov Green production represents a shift in manufacturing processes focused on reducing environmental impacts, conserving natural resources, and promoting a sustainable economy.

Key strategies for sustainable sourcing and production include:

Biotechnological Production: As mentioned in Section 8.2, utilizing microbial fermentation or plant cell cultures for this compound production can offer a more environmentally friendly alternative to traditional extraction from wild-harvested plants. This approach can reduce land resource consumption and susceptibility to pests and diseases. nih.gov Industrial biotechnology offers solutions to minimize environmental impact, enhance resource efficiency, and promote sustainable production.

Green Chemistry Principles: Applying green chemistry principles throughout the production process, from raw material acquisition to waste management, can minimize the use and generation of hazardous substances.

Sustainable Material Sourcing: If natural plant sources are still utilized, implementing sustainable sourcing practices that ensure responsible harvesting, minimize ecological disruption, and support biodiversity conservation is crucial. This includes choosing renewable materials and reducing carbon emissions through efficient transportation.

Waste Reduction and Resource Efficiency: Focusing on minimizing waste generation, maximizing recycling, and optimizing energy and water consumption in production facilities are core principles of green production.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for identifying and characterizing Indigoferabietone in plant extracts?

- Methodological Answer : this compound’s structural elucidation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. For example, Thangadurai et al. (2002) identified the abietane diterpenoid skeleton using ¹H-NMR chemical shifts at δ 5.32 (olefinic proton) and δ 1.25 (gem-dimethyl groups), supported by high-resolution MS (HRMS) showing a molecular ion at m/z 314.1984 . Purity should be verified via HPLC with a C18 column and acetonitrile-water gradient elution .

Q. What standardized protocols exist for assessing the antibacterial efficacy of this compound in vitro?

- Methodological Answer : The broth microdilution method (CLSI guidelines) is widely used to determine minimum inhibitory concentrations (MICs). For instance, this compound’s activity against Mycobacterium tuberculosis H37Rv was evaluated using the microplate Alamar Blue assay, yielding an MIC of 12.5 µg/mL . Include positive controls (e.g., rifampicin) and validate results with triplicate experiments. Data should report mean ± standard deviation and statistical significance (e.g., ANOVA with p < 0.05) .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in assays like MTT or resazurin reduction. Include a negative control (untreated cells) and a positive control (e.g., doxorubicin). Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). For reproducibility, document cell passage numbers, culture conditions, and serum batch details .

Advanced Research Questions

Q. What strategies can differentiate between direct antimicrobial activity and immunomodulatory effects of this compound in preclinical models?

- Methodological Answer : Combine in vitro pathogen inhibition assays with ex vivo immune cell profiling (e.g., macrophage cytokine secretion via ELISA). For in vivo studies, use knockout murine models (e.g., MyD88⁻/⁻) to isolate immunomodulatory pathways. Transcriptomic analysis (RNA-seq) of host tissues post-treatment can identify differentially expressed genes linked to immune response .

Q. How can researchers optimize experimental designs to evaluate this compound’s anti-tubercular mechanisms while minimizing cytotoxicity?